molecular formula C19H13ClN6O B2595062 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile CAS No. 1326875-63-1

3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile

Cat. No.: B2595062
CAS No.: 1326875-63-1
M. Wt: 376.8
InChI Key: CQZVMEGTDXZQLK-UHFFFAOYSA-N
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Description

The compound “3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile” is a type of 1,2,3-triazolo[4,5-d]pyrimidine derivative . These types of compounds have been found to have various applications in medicinal chemistry, such as inhibiting the c-Met protein kinase and modulating GABA A activity . They have also been used as fluorescent probes and structural units of polymers .


Synthesis Analysis

The synthesis of 1,2,3-triazolo[4,5-d]pyrimidines involves a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are also several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazolo[4,5-d]pyrimidines is complex and can vary depending on whether a nitrogen atom occupies a position at the ring fusion . The structure of these compounds can be further modified by substituting different groups at various positions on the ring, leading to a wide range of possible derivatives .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazolo[4,5-d]pyrimidines can be quite diverse, depending on the specific derivative and the reaction conditions. For example, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

Scientific Research Applications

Chemical Synthesis and Structural Elucidation

This compound is part of a broader category of chemicals involved in the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Research in this area focuses on developing new synthetic routes and understanding the structural characteristics of such compounds. For instance, the synthesis of novel fused Thiazolo[3,2-a]pyrimidines and Pyrano[2′,3′ :4,5]thiazolo[3,2-a]pyrimidine derivatives illustrates the utility of pyrimidin-2-thione derivatives in generating structurally complex and potentially biologically active compounds (Mahmoud & El-Shahawi, 2008). Moreover, the elucidation of isomeric structures, such as 1,2,4-triazolopyrimidinones, further demonstrates the importance of chemical analysis techniques in confirming the identity and configuration of such molecules (Reiter, Pongó, & Dyortsák, 1987).

Antimicrobial and Antitumor Activities

Compounds within this chemical class have been explored for their antimicrobial properties. For example, some thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating their potential as lead compounds for developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, the exploration of enaminones as building blocks for synthesizing substituted pyrazoles has revealed compounds with notable antitumor and antimicrobial activities, suggesting their utility in designing novel therapeutics (Riyadh, 2011).

Luminescent Properties for Materials Science

The synthesis and study of ReI(CO)3Cl complexes incorporating related triazine and triazolo ligands have highlighted the luminescent properties of these complexes, underscoring their potential applications in materials science, particularly in the development of light-emitting devices and sensors (Das & Panda, 2006).

Future Directions

The future directions for research on 1,2,3-triazolo[4,5-d]pyrimidines are promising. These compounds have shown potential in various applications, from medicinal chemistry to materials science . Future research could focus on developing new synthetic routes to create a wider range of derivatives, exploring their potential applications, and investigating their safety and efficacy in more detail .

Properties

IUPAC Name

3-[[3-[(2-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6O/c20-16-7-2-1-6-15(16)11-26-18-17(23-24-26)19(27)25(12-22-18)10-14-5-3-4-13(8-14)9-21/h1-8,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZVMEGTDXZQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C#N)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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